molecular formula C14H18O4 B1425945 2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone CAS No. 1263366-09-1

2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone

Cat. No. B1425945
CAS RN: 1263366-09-1
M. Wt: 250.29 g/mol
InChI Key: DRBIHAGXZQMDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone, also known as 1,3-dioxolane-2-ethanone or 2-ethanone-1,3-dioxolane, is a versatile organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 170°C and a molecular weight of 214.25 g/mol. The compound is often used as a reagent in organic synthesis, as a solvent, and as a starting material for other organic compounds.

Scientific Research Applications

Synthesis and formation of new vic-dioxime complexes

This research focuses on the synthesis of specific compounds involving 1,3-dioxolan derivatives and their formation into mononuclear complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II). The structures of these complexes vary with the type of metal ion, proposing octahedral, square planar, and tetrahedral geometries based on various spectroscopic and analytical techniques (Canpolat & Kaya, 2005).

Photoinitiated Alkylation

Synthesis of monoprotected 1,4-diketones via photoinduced alkylation

This study outlines a method for synthesizing monoprotected 1,4-diketones through a photoinduced alkylation process involving 2-substituted-1,3-dioxolanes and enones. The efficiency of the process varies depending on the structure of the enones used, with cyclic enones yielding better results compared to open-chain ketones (Mosca et al., 2001).

Mechanochemical Applications

Mechanochemistry of pharmaceuticals involving 1,3-dioxolan derivatives

The study examines the mechanochemical treatment of pharmaceuticals, particularly focusing on ibuprofen degradation. The process involves the use of 1,3-dioxolan derivatives and results in various degradation products, highlighting the potential of mechanochemistry in drug detoxification (Andini et al., 2012).

Chemical Reactions and Characterization

Reactions and characterizations of 1,3-dioxacyclanes

This research explores the chemical behavior of 1,3-dioxacyclanes in various reactions, offering insights into their reactivity and potential applications in synthetic chemistry. The study investigates different chemical reactions involving 1,3-dioxacyclanes, providing a foundation for further exploration of their utility in chemical synthesis (Raskil’dina et al., 2018).

Antimicrobial and Anti-inflammatory Properties

Synthesis and biological evaluation of compounds for anti-inflammatory and antimicrobial activities

Several studies have synthesized and evaluated the biological activities of compounds involving 1,3-dioxolan derivatives. These studies highlight the potential medicinal applications of these compounds, focusing on their anti-inflammatory and antimicrobial properties. The synthesis methods and biological evaluation processes offer insights into the therapeutic potential of these compounds (Rehman et al., 2022), (Mao et al., 2013), (Wanjari, 2020), (Singh et al., 2020).

properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-(4-propan-2-yloxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-10(2)18-12-5-3-11(4-6-12)13(15)9-14-16-7-8-17-14/h3-6,10,14H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBIHAGXZQMDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone
Reactant of Route 2
Reactant of Route 2
2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone
Reactant of Route 3
Reactant of Route 3
2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone
Reactant of Route 4
Reactant of Route 4
2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone
Reactant of Route 6
2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.